molecular formula C23H13NO5S B2685781 Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate CAS No. 670258-91-0

Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate

Cat. No.: B2685781
CAS No.: 670258-91-0
M. Wt: 415.42
InChI Key: CZARVBQDPMXUAZ-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a synthetic sulfonate ester derived from the benzo[cd]indole scaffold. Its structure comprises a benzo[cd]indole core substituted at position 6 with a sulfonate ester group linked to a dibenzo[b,d]furan moiety.

The synthesis of such compounds typically involves nucleophilic substitution reactions using intermediates like 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (yield: 38%) . The dibenzofuran substituent distinguishes this compound from analogs with amine or phosphate groups, influencing its physicochemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzofuran-2-yl 2-oxo-1H-benzo[cd]indole-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13NO5S/c25-23-16-6-3-5-15-21(11-9-18(24-23)22(15)16)30(26,27)29-13-8-10-20-17(12-13)14-4-1-2-7-19(14)28-20/h1-12H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZARVBQDPMXUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OS(=O)(=O)C4=C5C=CC=C6C5=C(C=C4)NC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of dibenzofuran through the cyclization of biphenyl derivatives

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in the synthesis of various biologically active molecules. Its unique structure allows it to participate in diverse chemical reactions, including:

  • Castagnoli–Cushman Reaction : This reaction involves the formation of imines with cyclic anhydrides, where dibenzo[b,d]furan derivatives can be employed to synthesize complex structures like bisavenanthramide B-6, showcasing its versatility in creating nitrogen-containing heterocycles .
  • Catalytic Reactions : It can act as a substrate in Lewis acid-catalyzed reactions, facilitating transformations that yield valuable products in organic synthesis .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to dibenzo[b,d]furan derivatives. For instance:

  • Cytotoxic Activity : Compounds derived from this class have shown cytotoxic effects against various mammalian cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the dibenzo[b,d]furan core can enhance potency against specific cancer types .

Antimicrobial Activity

Research indicates that derivatives of dibenzo[b,d]furan exhibit antimicrobial properties. The sulfonate group enhances solubility and bioactivity, making these compounds promising candidates for developing new antimicrobial agents.

Case Studies

  • Synthesis and Evaluation of Anticancer Agents :
    • A study synthesized several derivatives of dibenzo[b,d]furan and evaluated their cytotoxicity against human cancer cell lines. The results demonstrated that certain modifications led to increased efficacy, indicating the potential for developing new anticancer therapies .
  • Antimicrobial Screening :
    • Another study investigated the antimicrobial properties of dibenzo[b,d]furan derivatives against common pathogens. The findings revealed significant inhibitory effects, supporting further exploration into their use as antimicrobial agents .

Mechanism of Action

The mechanism of action of dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate involves its interaction with specific molecular targets These interactions can modulate various biochemical pathways, depending on the functional groups present and the overall structure of the compound

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfonamide Derivatives with Amine Substituents
  • Examples: 4e (N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide): Synthesized in 68% yield, this compound exhibits potent TNF-α inhibition (IC₅₀: 3.0 ± 0.8 µM), attributed to hydrophobic interactions with Tyr59 and H-bond donors enhancing specificity . S10 (Optimized TNF-α inhibitor): Features a naphthalene ring substituent, improving hydrophobic interactions and achieving an IC₅₀ of 19.1 ± 2.2 µM .
  • Comparison: The dibenzofuran group in the target compound replaces the indole or naphthalene moieties in 4e and S10.
Phosphate Ester Derivatives
  • Examples :

    • Compound 26 (2-(2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)ethyl dihydrogen phosphate) : Synthesized via TFA-mediated reactions, this derivative improves aqueous solubility due to the phosphate group .
    • Compound 38 (4-(2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)butyl dihydrogen phosphate) : Exhibits balanced solubility and membrane permeability, though with reduced TNF-α inhibition (IC₅₀ > 20 µM) .
Other Aryl Sulfonates
  • Example: Dibenzo[b,d]furan-2-yl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate (CAS 929373-03-5): The 1-methyl substitution on the indole core may stabilize the lactam ring, altering binding kinetics compared to the non-methylated target compound .
TNF-α Inhibition :
  • The target compound’s dibenzofuran group may occupy hydrophobic pockets in TNF-α similarly to SPD304 (a known inhibitor), but its lack of flexible substituents (e.g., naphthalene in S10) could reduce potency .
  • Key Data: Compound IC₅₀ (µM) Key Features SPD304 (Control) 6.4 ± 0.6 Flexible U-shaped conformation S10 19.1 ± 2.2 Naphthalene substitution 4e 3.0 ± 0.8 Indole-6-yl group, H-bond donors Target Compound N/A Dibenzofuran, rigid structure
RORγ Inhibition :
  • Benzo[cd]indole sulfonamides with bulkier substituents (e.g., 4e) show enhanced RORγ inverse agonism, suggesting the dibenzofuran group could similarly exploit hydrophobic pockets in the RORγ ligand-binding domain .

Physicochemical Properties

  • Solubility : Phosphate derivatives (e.g., 26, 38) exhibit higher aqueous solubility (>10 mg/mL) due to ionizable groups, whereas the dibenzofuran sulfonate’s logP is likely higher, favoring lipid bilayer penetration .
  • Stability : The dibenzofuran moiety may confer resistance to metabolic degradation compared to amine-linked analogs, which are prone to hydrolysis .

Biological Activity

Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate (DBF) is a complex organic compound notable for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The chemical structure of DBF is characterized by its unique molecular composition and properties. Below is a summary of its key chemical characteristics:

PropertyValue
Molecular Formula C23H13NO5S
Molecular Weight 415.42 g/mol
LogP 5.1982
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 1
Polar Surface Area 68.887 Ų

These properties suggest that DBF has a relatively high lipophilicity, which may influence its biological interactions and absorption characteristics in biological systems .

Research indicates that compounds similar to DBF exhibit significant biological activity through various mechanisms:

  • Apoptosis Induction : DBF and related compounds have been shown to induce apoptosis in cancer cells. This is particularly relevant in the context of hepatocellular carcinoma, where compounds targeting lysosomal pathways can enhance apoptotic signaling .
  • Autophagy Modulation : The interaction between autophagy and apoptosis is crucial in cancer therapy. DBF may influence these pathways, promoting cell death in malignant cells while sparing normal cells .
  • Lysosomal Targeting : Compounds like DBF are designed to target lysosomes, which play a pivotal role in cellular degradation and recycling processes. This targeting can enhance the efficacy of therapeutic agents by facilitating their uptake into cancer cells .

Therapeutic Applications

DBF has potential applications in various therapeutic areas, particularly oncology:

  • Cancer Treatment : The ability of DBF to induce apoptosis and modulate autophagy positions it as a candidate for cancer therapies, especially for liver cancers where traditional treatments may be less effective.
  • Imaging Agents : The fluorescent properties of compounds like DBF allow them to be used as imaging agents in cellular studies, aiding in the visualization of cellular processes and drug interactions .

Case Studies

Several studies have highlighted the biological activity of compounds related to DBF:

  • In Vitro Studies : A study demonstrated that a derivative similar to DBF exhibited potent inhibitory activity against hepatocellular carcinoma migration both in vitro and in vivo, suggesting its potential as an effective anticancer agent .
  • Mechanistic Insights : Research has shown that the compound enters cancer cells via polyamine transporters localized in lysosomes, leading to enhanced autophagy and apoptosis through a feedback mechanism between these two pathways .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of DBF derivatives have revealed that specific modifications can significantly enhance their biological activity, indicating the importance of structural optimization in drug design .

Q & A

Q. Advanced

  • Docking protocols : Use AutoDock Vina for high-throughput screening. Adjust parameters (e.g., grid box size centered on RORγ’s ligand-binding domain) to prioritize compounds with favorable binding scores (<−9.0 kcal/mol) .
  • Structure-based optimization : Modify the sulfonamide substituent to enhance hydrophobic interactions with Leu287 and Tyr299 in RORγ. Derivatives with bulkier alkyl chains (e.g., pentyl/hexyl phosphates) show improved potency (IC₅₀ < 1 µM) .
    Validation : Validate docking predictions via SPR (surface plasmon resonance) and cellular assays (e.g., NF-κB reporter systems) .

What analytical techniques are critical for confirming structural integrity and purity?

Q. Basic

  • NMR spectroscopy : Identify key protons (e.g., NH at δ 5.76 ppm in phosphate derivatives) and carbons (e.g., carbonyl C=O at δ 156.2 ppm) .
  • Mass spectrometry : Use HRMS to verify molecular weights (e.g., m/z 825 for dimeric adducts) and ESI-MS for fragmentation patterns .
  • Elemental analysis : Confirm C, H, N, and P content within ±0.3% of theoretical values .

How do molecular docking studies resolve contradictory bioactivity data across different assays?

Q. Advanced

  • Case example : While some derivatives inhibit TNF-α (IC₅₀ = 42 µM via SPR ), others target RORγ (IC₅₀ = 0.8 µM ). Docking reveals divergent binding modes: TNF-α inhibitors occupy a shallow pocket near TNFR1-ECD, whereas RORγ binders penetrate deeper into the hydrophobic core .
  • Assay validation : Cross-check activity with orthogonal methods (e.g., ELISA for TNF-α vs. luciferase assays for RORγ) to rule off-target effects .

What structural features are essential for modulating bioactivity?

Q. Basic

  • Core scaffold : The benzindole moiety enables π-π stacking with aromatic residues (e.g., Phe377 in RORγ) .
  • Sulfonamide group : Acts as a hydrogen bond acceptor with Arg367 (RORγ) or Tyr56 (TNFR1) .
  • Phosphate/alkyl chains : Enhance solubility (logP reduction from 4.2 to 2.1) while maintaining affinity via hydrophobic interactions .

What strategies improve aqueous solubility without compromising target affinity?

Q. Advanced

  • Phosphorylation : Introduce di-tert-butyl phosphate groups (e.g., compound 35 ), reducing logP by 2 units while retaining RORγ inhibition (IC₅₀ = 1.2 µM) .
  • PEGylation : Attach hydroxyethyl or hydroxyhexyl chains (e.g., compound 33 ), improving solubility (>10 mg/mL in PBS) and bioavailability (t₁/₂ = 6.5 h in vivo) .
    Trade-offs : Balance hydrophilicity and binding by optimizing chain length (C4–C6 optimal for RORγ ).

How are cellular target engagement and mechanism of action validated?

Q. Advanced

  • Competitive binding assays : Use SPR to measure KD values (e.g., 120 nM for TNF-α inhibitors ).
  • Gene reporter systems : Transfect cells with NF-κB or RORE (ROR response element)-driven luciferase constructs. For example, 10 µM of derivative 4e reduces NF-κB activity by 70% .
  • Knockdown controls : siRNA-mediated silencing of RORγ or TNFR1 confirms pathway specificity .

How can researchers address discrepancies in reported IC₅₀ values across studies?

Q. Advanced

  • Assay conditions : Variability in buffer pH (e.g., 7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM) may alter kinase inhibition results. Standardize protocols using guidelines like MIAME or MIACA .
  • Compound stability : Check for degradation via LC-MS; derivatives with labile esters (e.g., 38 ) may hydrolyze in serum, artificially lowering IC₅₀ .

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